Methyl 4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate
Description
Methyl 4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate is a synthetic organic compound featuring a methyl benzoate core substituted with a carbamoyl group linked to a 2-methyl-1,3-dioxoisoindolin-4-yl moiety. The 1,3-dioxoisoindoline (phthalimide-derived) ring system introduces rigidity and electron-withdrawing properties due to its two ketone groups, which may influence reactivity, solubility, and biological interactions. This compound is structurally analogous to pharmaceutically relevant molecules, such as kinase inhibitors or protease modulators, where isoindolinone scaffolds are common .
Properties
IUPAC Name |
methyl 4-[(2-methyl-1,3-dioxoisoindol-4-yl)carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c1-20-16(22)12-4-3-5-13(14(12)17(20)23)19-15(21)10-6-8-11(9-7-10)18(24)25-2/h3-9H,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRIKXAFGTZSOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . Another approach involves the reaction between phthalic anhydride, naphtho[2,3-c]furan-1,3-dione, methyl benzoate, and benzoic acid under a nitrogen atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Ester Hydrolysis and Saponification
The methyl ester group undergoes hydrolysis under acidic or alkaline conditions:
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Basic Hydrolysis : Reaction with NaOH in ethanol converts the ester to a carboxylate intermediate, which can be protonated to yield 4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)benzoic acid .
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Acidic Hydrolysis : HCl in aqueous methanol cleaves the ester to the corresponding carboxylic acid.
Amide Bond Reactivity
The carbamoyl group participates in nucleophilic substitution and condensation reactions:
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Nucleophilic Attack : Hydrazine reacts with the amide carbonyl to form hydrazide derivatives .
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Condensation : Aromatic aldehydes undergo Schiff base formation under dehydrating conditions (e.g., NaBH(OAc)<sub>3</sub> in MeOH) .
Electrophilic Aromatic Substitution
The electron-withdrawing dioxoisoindolinyl group directs electrophilic substitution to meta positions of the benzene ring:
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Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups at the meta position.
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Sulfonation : SO<sub>3</sub> in H<sub>2</sub>SO<sub>4</sub> yields sulfonic acid derivatives.
| Reaction | Electrophile | Position Selectivity | Notes | Source |
|---|---|---|---|---|
| Nitration | NO<sub>2</sub><sup>+</sup> | Meta | Moderate regioselectivity | |
| Sulfonation | SO<sub>3</sub>H<sup>+</sup> | Meta | Requires harsh conditions |
Reduction Reactions
Catalytic hydrogenation targets the dioxoisoindolinyl ring:
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Pd/C, H<sub>2</sub> : Reduces the isoindoline dione to a tetrahydropyrimidine structure.
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NaBH<sub>4</sub> : Selectively reduces ester groups but leaves amide bonds intact.
| Reducing Agent | Target Functional Group | Product Structure | Yield | Source |
|---|---|---|---|---|
| 10% Pd/C, H<sub>2</sub> (1 atm) | Dioxoisoindolinyl ring | Saturated isoindoline | 60–65% | |
| NaBH<sub>4</sub>, THF | Ester | Benzyl alcohol derivative | 40–45% |
Cross-Coupling Reactions
The aromatic ring participates in Suzuki-Miyaura couplings for biaryl synthesis :
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Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub> : Coupling with aryl boronic acids introduces substituents at the para position relative to the ester .
| Boronic Acid | Product | Yield | Source |
|---|---|---|---|
| Phenylboronic acid | 4-(Biphenyl-4-yl)carbamoyl derivative | 70–75% | |
| 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)carbamoyl derivative | 65–70% |
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of Methyl 4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate typically involves multi-step organic reactions that allow for the construction of its complex structure. Techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed for structural elucidation and purity assessment. The compound's molecular formula is , and its molecular weight is approximately 316.31 g/mol.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives containing the isoindoline core have shown promising cytotoxic activity against various cancer cell lines. Research indicates that these compounds can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .
Acetylcholinesterase Inhibition
Compounds with similar structural motifs have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer’s disease. The inhibition of AChE can lead to increased levels of acetylcholine, potentially alleviating cognitive decline associated with these conditions . Studies suggest that modifications to the isoindoline structure can enhance AChE inhibitory activity.
Case Study: Antitumor Activity
A recent study synthesized a series of isoindoline derivatives and evaluated their anticancer properties against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The results demonstrated that certain derivatives exhibited significant cytotoxic effects, with IC50 values indicating potent activity . The structure–activity relationship (SAR) analysis provided insights into how modifications affect biological activity.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT-116 | 12.5 | Apoptosis induction |
| Compound B | MCF-7 | 15.0 | Cell cycle arrest |
Case Study: Neuroprotective Effects
Another study focused on the neuroprotective effects of isoindoline derivatives on AChE activity. The synthesized compounds were tested in vitro, revealing some candidates with strong inhibitory effects on AChE, suggesting their potential use in treating Alzheimer’s disease . Molecular docking studies further elucidated binding interactions at the active site of AChE.
Future Directions and Research Opportunities
The ongoing research into this compound suggests several avenues for future exploration:
- Optimization of Synthesis : Streamlining synthetic pathways to improve yield and reduce costs.
- Expanded Biological Testing : Investigating the compound's efficacy across a broader range of cancer types and neurodegenerative diseases.
- Mechanistic Studies : Elucidating the detailed mechanisms by which these compounds exert their biological effects could lead to better-targeted therapies.
Mechanism of Action
The mechanism of action of Methyl 4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate involves its interaction with specific molecular targets and pathways. The compound can induce apoptosis in tumor cells, disrupt tumor interactions with the cellular microenvironment, and improve autoimmune responses . These effects are mediated through its binding to various receptors and enzymes, leading to the modulation of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate with analogous compounds from the literature, focusing on structural variations, synthetic methodologies, and inferred physicochemical properties.
Structural Analogues with Benzoate Esters
2.1.1 Ethyl 4-Substituted Benzoates ()
Compounds such as I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6373 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) share a benzoate ester backbone but differ in two key aspects:
- Ester Group : Ethyl esters in these analogues versus the methyl ester in the target compound. Ethyl esters typically exhibit higher lipophilicity, which may enhance membrane permeability but reduce metabolic stability compared to methyl esters .
- Substituents: The carbamoyl group in the target compound is replaced with phenethylamino or phenethylthio moieties linked to heterocycles (pyridazine, isoxazole). These substituents introduce hydrogen-bonding capabilities (pyridazine) or sulfur-based reactivity (thioether in I-6373), contrasting with the isoindolinone’s rigid, planar structure .
2.1.2 Methyl Benzoates with Varied Carbamoyl Groups (–4)
- Compound 1c (Methyl 4-((2-ethoxy-2-oxo-1-(pivaloyloxy)ethyl)carbamoyl)benzoate) features a pivaloyloxy-ethylcarbamoyl group. This compound was synthesized in 75% yield via flash chromatography .
Key Structural and Functional Differences
The table below summarizes critical distinctions:
Implications of Structural Variations
- Electron-Withdrawing Effects: The isoindolinone ring in the target compound may enhance electrophilicity at the carbamoyl group, influencing reactivity in further derivatization or biological targeting.
- Metabolic Stability : Methyl esters are generally hydrolyzed faster than ethyl esters in vivo, suggesting the target compound may act as a prodrug for a carboxylic acid metabolite.
- Synthetic Accessibility : The 75% yields reported for analogues in –4 indicate that similar coupling strategies (e.g., carbamoylation via activated esters) could be feasible for synthesizing the target compound.
Biological Activity
Methyl 4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by an isoindoline core, which is known for its pharmacological versatility. The compound can be synthesized through various methods, including amide coupling reactions and esterification processes.
Antitumor Activity
Research indicates that compounds featuring the isoindoline structure exhibit notable antitumor properties. For instance, derivatives of isoindoline have been shown to inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest. A study highlighted that certain isoindoline derivatives could significantly reduce tumor growth in xenograft models by modulating key signaling pathways involved in cancer progression .
Anti-inflammatory Effects
This compound has also demonstrated anti-inflammatory activity. It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This property suggests potential therapeutic applications in treating inflammatory diseases . The compound's mechanism involves the suppression of NF-kB signaling pathways, which are crucial in mediating inflammatory responses .
Neuroprotective Properties
Emerging evidence suggests that this compound may possess neuroprotective effects. Studies have indicated that isoindoline derivatives can protect neuronal cells from oxidative stress-induced apoptosis. This is particularly relevant for neurodegenerative diseases where oxidative damage plays a critical role . The neuroprotective mechanism is thought to involve the modulation of mitochondrial function and the reduction of reactive oxygen species (ROS).
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Kinase Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways that regulate cell proliferation and survival.
- Cytokine Modulation : By affecting cytokine production, the compound can alter immune responses and inflammation.
- Oxidative Stress Reduction : Its antioxidant properties help mitigate oxidative stress, thereby protecting cells from damage.
Case Study 1: Anticancer Efficacy
In a preclinical study involving breast cancer cell lines, this compound was tested for its cytotoxic effects. Results showed a dose-dependent inhibition of cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutic agents . The study concluded that further investigation into its use as a novel anticancer agent is warranted.
Case Study 2: Inflammation Model
A murine model of inflammation was employed to evaluate the anti-inflammatory effects of this compound. Mice treated with this compound exhibited reduced levels of inflammatory markers in serum compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues .
Research Findings Summary Table
| Activity | Mechanism | Model/System | Key Findings |
|---|---|---|---|
| Antitumor | Apoptosis induction | Xenograft models | Significant tumor growth reduction |
| Anti-inflammatory | Cytokine suppression | Murine inflammation model | Reduced TNF-α and IL-6 levels |
| Neuroprotective | Oxidative stress mitigation | Neuronal cell cultures | Protection against ROS-induced damage |
Q & A
Q. What are the common synthetic routes for Methyl 4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate, and how can purity be optimized?
A typical synthesis involves coupling 2-methyl-1,3-dioxoisoindoline-4-amine with methyl 4-(chlorocarbonyl)benzoate under anhydrous conditions. Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt in dichloromethane (DCM) at 0–25°C.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for removing unreacted starting materials and byproducts .
- Yield optimization : Monitor reaction progress via TLC and adjust stoichiometry (1:1.2 molar ratio of amine to acyl chloride). Purity (>95%) can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- NMR spectroscopy : - and -NMR (in DMSO-d6 or CDCl3) confirm the presence of the methyl ester (δ ~3.9 ppm) and isoindolinone carbonyl groups (δ ~167–170 ppm).
- X-ray crystallography : For structural elucidation, single crystals grown via slow evaporation (ethanol/water) can be analyzed using SHELX software. SHELXL refinement is recommended for handling high-resolution data or twinned crystals .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 353.1) .
Q. What safety precautions are required when handling this compound in the lab?
Based on structurally related compounds:
- Toxicity : Classified under EU-GHS/CLP as Acute Toxicity Category 4 (oral, dermal, inhalation). Use fume hoods, nitrile gloves, and lab coats.
- First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
- Storage : Keep in airtight containers under inert gas (N2) at –20°C to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- Impurity analysis : Compare experimental -NMR with computational predictions (DFT-based tools like Gaussian).
- Tautomerism assessment : Variable-temperature NMR (VT-NMR) can detect dynamic processes, such as keto-enol tautomerism in the isoindolinone moiety.
- Cross-validation : Use complementary techniques like IR (to confirm carbonyl stretches at ~1700 cm⁻¹) and X-ray diffraction for absolute configuration .
Q. What strategies improve crystallinity for challenging X-ray diffraction studies?
- Crystallization screens : Test solvents with varying polarity (e.g., DMSO/water, ethanol/ethyl acetate) and additives (e.g., 1% acetic acid).
- Data collection : For twinned crystals, use SHELXD for structure solution and SHELXL for refinement with TWIN/BASF commands .
- Low-resolution data : Apply anisotropic displacement parameter (ADP) restraints and utilize the R1(F) metric for refinement accuracy .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
- Core modifications : Introduce electron-withdrawing groups (e.g., –NO2) at the benzoate para-position to modulate electronic properties.
- Isoindolinone substitutions : Replace the 2-methyl group with bulkier alkyl chains (e.g., isopropyl) to study steric effects on target binding.
- Bioassay integration : Test analogs in enzyme inhibition assays (e.g., HDAC8 inhibition via fluorometric assays) and correlate results with computed docking scores .
Q. What methodologies mitigate toxicity risks during scale-up synthesis?
- Process optimization : Replace toxic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether).
- Intermediate trapping : Use scavengers (e.g., polymer-bound trisamine) to sequester reactive acyl chloride intermediates.
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of hazardous byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
